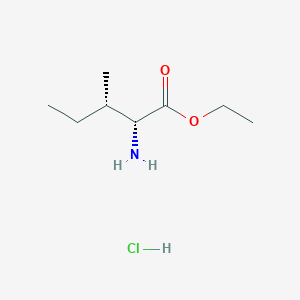
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile
Descripción general
Descripción
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of diethylamino and diphenyl groups attached to the pyrimidine ring, making it a unique and versatile molecule in various scientific fields.
Mecanismo De Acción
Target of Action
It is structurally similar to 4-aminoquinolines like chloroquine and amodiaquine , which are known to target the heme molecule in the malaria parasite .
Mode of Action
For instance, chloroquine is known to interfere with the parasite’s metabolism by inhibiting the detoxification of heme, a toxic byproduct of hemoglobin digestion .
Biochemical Pathways
4-aminoquinolines like chloroquine are known to disrupt the heme detoxification pathway in malaria parasites . This leads to an accumulation of toxic heme, which is lethal to the parasite.
Pharmacokinetics
4-aminoquinolines like chloroquine and amodiaquine are known for their excellent absorption and wide distribution in the body . They are metabolized in the liver and excreted through the kidneys .
Result of Action
Based on its structural similarity to 4-aminoquinolines, it may lead to the death of parasites by disrupting their metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to albumins, which are the most abundant proteins in the blood plasma and play a crucial role in the transport of various substances . The binding to albumins can affect the distribution and bioavailability of the compound in the body.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and apoptosis . By modulating ROS levels, this compound can induce oxidative stress, leading to the activation of apoptotic pathways in certain cancer cell lines . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can alter the metabolism of other compounds and affect various biochemical pathways. Additionally, this compound can bind to DNA and proteins, influencing gene expression and protein function . The compound’s ability to induce oxidative stress and modulate ROS levels further contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that the compound can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, the compound can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects are essential for determining the safe and effective use of the compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also influence the metabolic flux of other substances by modulating enzyme activity and gene expression . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can bind to albumins in the blood, facilitating its transport to different tissues . Additionally, specific transporters in the cell membrane can facilitate the uptake and efflux of the compound, affecting its intracellular concentration and localization . These transport and distribution mechanisms are vital for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with DNA and proteins . Additionally, the compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of diethylamino-substituted benzaldehyde with malononitrile, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as piperidine or ammonium acetate, and solvents like ethanol or acetonitrile. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties .
Comparación Con Compuestos Similares
Similar compounds to 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile include other pyrimidine derivatives with different substituents. For example:
4-(Diethylamino)salicylaldehyde: This compound has a similar diethylamino group but differs in its aldehyde functionality.
4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound contains additional aminophenoxy groups, making it more complex and potentially more reactive.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-(diethylamino)-2,6-diphenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-3-25(4-2)21-18(15-22)19(16-11-7-5-8-12-16)23-20(24-21)17-13-9-6-10-14-17/h5-14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQKVORVVRFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208329 | |
| Record name | 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320418-30-2 | |
| Record name | 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320418-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B3035306.png)



![1-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B3035313.png)

![2-(cyanomethyl)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1,3-thiazol-3-ium bromide](/img/structure/B3035318.png)
![2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B3035319.png)
![2,2-bis(4-fluorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B3035320.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride](/img/structure/B3035322.png)
![5-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3035324.png)
![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-piperidin-1-ylethanone](/img/structure/B3035326.png)
